molecular formula C28H32N4O6S B306910 ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306910
M. Wt: 552.6 g/mol
InChI Key: MLYBGHPZIBZTNA-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a furan ring, and a piperazine moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the furan ring, and the attachment of the piperazine moiety. The synthetic route typically involves the use of various reagents and catalysts under specific reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(4-METHYLPIPERAZIN-1-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as those containing thiazolopyrimidine cores or furan rings. Similar compounds include various thiazolopyrimidine derivatives and furan-containing molecules. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H32N4O6S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H32N4O6S/c1-6-37-27(34)24-17(2)29-28-32(25(24)18-7-9-20(35-4)21(15-18)36-5)26(33)22(39-28)16-19-8-10-23(38-19)31-13-11-30(3)12-14-31/h7-10,15-16,25H,6,11-14H2,1-5H3/b22-16+

InChI Key

MLYBGHPZIBZTNA-CJLVFECKSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCN(CC5)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)N5CCN(CC5)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCN(CC5)C)S2)C

Origin of Product

United States

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